molecular formula C15H21ClN4 B3921345 N-[(4-chloro-1-methyl-1H-pyrazol-3-yl)methyl]-N-(pyridin-3-ylmethyl)butan-2-amine

N-[(4-chloro-1-methyl-1H-pyrazol-3-yl)methyl]-N-(pyridin-3-ylmethyl)butan-2-amine

Cat. No.: B3921345
M. Wt: 292.81 g/mol
InChI Key: OICTWRDPESNPOH-UHFFFAOYSA-N
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Description

The compound contains a pyrazole ring, which is a type of azole with two nitrogen atoms. It also has a pyridine ring, a six-membered ring with one nitrogen atom. The presence of these rings suggests that the compound might have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole and pyridine rings, along with the butan-2-amine chain. The presence of nitrogen in the rings would make them aromatic and potentially reactive .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The pyrazole ring could undergo electrophilic substitution reactions, while the pyridine ring could undergo both electrophilic and nucleophilic substitutions .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by the presence of the pyrazole and pyridine rings. These rings could potentially form hydrogen bonds and π-π interactions, which could affect the compound’s solubility, boiling point, and melting point .

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Pyrazole derivatives have been found to have a wide range of pharmacological activities, including anti-inflammatory, antipsychotic, and anti-obesity effects .

Safety and Hazards

The safety and hazards of the compound would depend on its specific structure and biological activity. As with all chemicals, it should be handled with care to avoid exposure .

Future Directions

Future research could focus on exploring the biological activity of the compound and developing methods for its synthesis. Given the wide range of activities exhibited by pyrazole derivatives, this compound could potentially have interesting pharmacological properties .

Properties

IUPAC Name

N-[(4-chloro-1-methylpyrazol-3-yl)methyl]-N-(pyridin-3-ylmethyl)butan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN4/c1-4-12(2)20(9-13-6-5-7-17-8-13)11-15-14(16)10-19(3)18-15/h5-8,10,12H,4,9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OICTWRDPESNPOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N(CC1=CN=CC=C1)CC2=NN(C=C2Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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